1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine
CAS No.:
VCID: VC18268954
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique molecular structure. This compound features a cyclopropane ring and a tetrahydropyran moiety, which are key components in the development of new therapeutic agents. It is classified as a substituted cyclopropane derivative and falls under the category of organic amines. Potential ApplicationsThis compound's unique structure suggests potential applications in the pharmaceutical industry, particularly in the development of new therapeutic agents. Its biological activity and interactions with biological targets would need to be thoroughly studied to elucidate its mechanism of action and potential therapeutic uses. Research Findings and Future DirectionsWhile 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is not extensively documented in common chemical databases, its structural components indicate promising avenues for research. Further studies are necessary to fully explore its applications in scientific research and industry, including pharmacological studies to understand its biological effects. Comparison with Related CompoundsRelated compounds, such as 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine and Methyl-(tetrahydropyran-4-ylmethyl)amine, provide insights into the broader family of tetrahydropyran derivatives. These compounds share similar structural features and may exhibit analogous biological activities, making them valuable for comparative studies. |
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Product Name | 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine |
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-(oxan-4-ylmethyl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |
Standard InChIKey | FGZFNQLYYXQMSU-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1CC2(CC2)N |
PubChem Compound | 66026872 |
Last Modified | Aug 10 2024 |
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